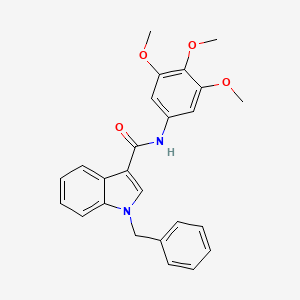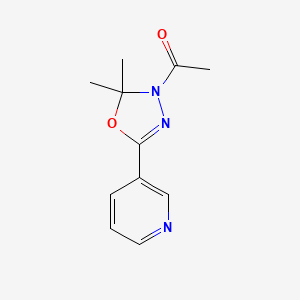
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a trimethoxyphenyl group, and an indole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-benzyl-N-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxamide
- 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
- 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxylate
Uniqueness
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C25H24N2O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)26-25(28)20-16-27(15-17-9-5-4-6-10-17)21-12-8-7-11-19(20)21/h4-14,16H,15H2,1-3H3,(H,26,28) |
InChIキー |
TXJWUEUMOBRWDH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12172640.png)
![6-[4-(propan-2-yl)phenyl]-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12172643.png)
![tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12172658.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12172670.png)


![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12172685.png)

![(4E)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12172695.png)
![3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12172699.png)
![1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12172703.png)
![ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12172711.png)
![N-[(2Z)-5-(benzylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12172729.png)
